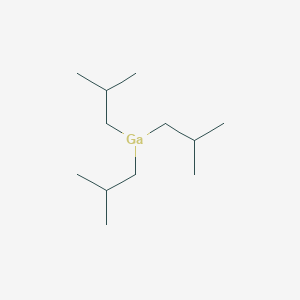

Tris(2-methylpropyl)gallane

Description

Properties

CAS No. |

17150-84-4 |

|---|---|

Molecular Formula |

C12H27Ga |

Molecular Weight |

241.07 g/mol |

IUPAC Name |

tris(2-methylpropyl)gallane |

InChI |

InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3; |

InChI Key |

JHUXFIPODALNAN-UHFFFAOYSA-N |

SMILES |

CC(C)C[Ga](CC(C)C)CC(C)C |

Canonical SMILES |

CC(C)C[Ga](CC(C)C)CC(C)C |

Synonyms |

Triisobutylgallium |

Origin of Product |

United States |

Scientific Research Applications

Semiconductor Manufacturing

One of the primary applications of tris(2-methylpropyl)gallane is in the field of semiconductor manufacturing, particularly in the deposition of gallium-containing thin films. The compound can be used in:

- Metal-Organic Chemical Vapor Deposition (MOCVD) : this compound serves as a source of gallium for the growth of gallium-based semiconductors such as GaN and GaAs. These materials are essential for high-performance electronic devices and optoelectronic applications like LEDs and laser diodes.

- Thin Film Transistors : The compound's ability to form uniform films at lower temperatures makes it suitable for producing thin film transistors (TFTs), which are crucial for display technologies.

Catalysis

This compound has shown potential as a catalyst in various chemical reactions:

- Hydrosilylation Reactions : It can catalyze the addition of silanes to alkenes, facilitating the synthesis of siloxanes, which are important in silicone production.

- C-C Bond Formation : The compound has been explored for its ability to promote carbon-carbon bond formation, which is vital in organic synthesis for creating complex molecules.

Nanotechnology

In nanotechnology, this compound is utilized for:

- Synthesis of Gallium Nanoparticles : Its unique properties allow for the controlled synthesis of gallium nanoparticles, which have applications in electronics and photonics.

- Surface Coatings : The compound can be employed to create protective coatings on nanomaterials, enhancing their stability and functionality.

Biomedical Applications

Emerging research indicates potential biomedical applications:

- Drug Delivery Systems : this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents.

- Diagnostic Imaging : Its derivatives may be useful in imaging techniques, providing contrast agents for improved visualization in medical diagnostics.

Case Study 1: MOCVD Process Optimization

A study conducted by researchers at a leading semiconductor facility demonstrated that using this compound as a precursor significantly improved the quality of GaN films compared to traditional precursors. The films exhibited enhanced electron mobility and reduced defect densities, crucial for high-performance devices.

Case Study 2: Catalytic Efficiency

In a collaborative research project between universities and industry partners, this compound was tested as a catalyst for hydrosilylation reactions. Results indicated that the compound provided higher yields and selectivity compared to conventional catalysts, showcasing its potential for industrial applications.

Comparison with Similar Compounds

Triisopropylgallium (Ga(CH(CH3)2)3)

Triisopropylgallium shares structural similarities with tris(2-methylpropyl)gallane but differs in alkyl substituents (isopropyl vs. isobutyl). Key distinctions include:

*Note: Triisopropylgallane’s IUPAC name reflects its isopropyl substituents, while this compound uses the "propan-2-yl" nomenclature for isobutyl groups .

Tris(dimethylamino)gallane (Ga[N(CH3)2]3)

This compound replaces alkyl groups with dimethylamino ligands, significantly altering reactivity and coordination behavior:

- Synthesis: Prepared via reaction of GaCl3 with LiN(CH3)2, yielding monomeric or dimeric structures depending on steric and electronic factors .

- Applications : Primarily used in academic research for studying gallium coordination chemistry.

Comparison with Aluminum-Based Analogues

Triisobutylaluminum (Al(CH2CH(CH3)2)3)

Triisobutylaluminum (TIBA) is a well-studied industrial catalyst with distinct differences from its gallium counterpart:

Tris(dimethylamino)aluminum (Al[N(CH3)2]3)

- Synthetic Accessibility : Aluminum–amine adducts are more readily synthesized than gallium analogues due to aluminum’s higher Lewis acidity .

- Thermal Stability : Gallium compounds often exhibit higher thermal stability, making them preferable for high-temperature applications.

Structural and Reactivity Analysis

- Steric Effects: Bulky isobutyl groups in this compound reduce aggregation compared to smaller substituents (e.g., methyl or dimethylamino groups). Evidence suggests that gallium compounds with bulky ligands favor monomeric structures to alleviate steric strain .

- Electron Deficiency : Gallium’s lower electropositivity compared to aluminum results in weaker Lewis acidity, reducing its reactivity toward nucleophiles like water or alcohols.

- Thermal Decomposition : Trialkylgallium compounds decompose at elevated temperatures to form gallium metal and hydrocarbons, a property exploited in chemical vapor deposition (CVD) processes.

Data Table: Comparative Overview

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can identify ligand environments and detect Ga–C bonding dynamics. For example, broadened signals may indicate fluxional behavior in solution .

- X-ray Diffraction : Single-crystal studies reveal steric effects of 2-methylpropyl groups, often showing distorted trigonal-planar geometry around gallium. Comparative analysis with tris(dimethylamino)gallane highlights how bulky ligands influence coordination .

- IR Spectroscopy : Ga–C stretching vibrations (~400–500 cm⁻¹) and ligand-specific absorptions (e.g., C–H stretches) confirm successful synthesis .

What factors govern the reactivity of this compound with Lewis bases, and how do these compare to aluminum analogs?

Advanced Research Question

this compound exhibits stronger Lewis acidity than aluminum analogs (e.g., triisobutylaluminum) due to gallium’s lower electronegativity and larger atomic radius. Key reactivity considerations:

- Adduct Formation : Reacts with Lewis bases (e.g., amines, phosphines) to form stable adducts. Steric hindrance from 2-methylpropyl groups slows kinetics compared to less bulky ligands .

- Hydrolysis : Violent reaction with water yields gallium hydroxides and hydrocarbons. Controlled hydrolysis in tetrahydrofuran (THF) can generate oligomeric Ga–O frameworks .

- Catalytic Applications : Unlike aluminum analogs, its lower thermal stability limits use in polymerization but enables niche roles in Ga–C bond transfer reactions .

How can computational modeling predict the thermodynamic stability of this compound under varying conditions?

Advanced Research Question

Density Functional Theory (DFT) studies assess:

- Ligand Effects : Bulky 2-methylpropyl groups increase steric strain, reducing stability compared to trimethylgallane.

- Solvent Interactions : Polar aprotic solvents (e.g., THF) stabilize the monomeric form via weak Ga–O interactions, while nonpolar solvents favor aggregation .

- Thermal Decomposition Pathways : Predicts intermediates like gallium hydrides or Ga–Ga bonded species, validated by mass spectrometry .

What safety protocols are critical for handling this compound in experimental settings?

Basic Research Question

- Air Sensitivity : Pyrophoric behavior requires inert-atmosphere techniques (argon/nitrogen gloveboxes) and flame-resistant lab gear .

- Spill Management : Use dry sand or specialized metal-compatible extinguishers; avoid water or CO₂-based methods.

- Storage : Seal in flame-sealed ampules under argon and store at –20°C to retard decomposition .

How does steric hindrance in this compound influence its utility in asymmetric catalysis?

Advanced Research Question

The bulky 2-methylpropyl ligands:

- Enantioselectivity : Enhance stereochemical control in Ga-mediated C–C bond formations (e.g., allylation reactions) by restricting substrate access to specific coordination sites.

- Limitations : Excessive steric bulk reduces catalytic turnover. Comparative studies with tris(neopentyl)gallane suggest a balance between steric bulk and reactivity is critical .

What analytical methods are recommended for detecting trace decomposition products in this compound?

Advanced Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., isobutane, gallium hydrides).

- Elemental Analysis : Confirms Ga content and detects oxygen/moisture contamination.

- Multinuclear NMR (⁶⁹Ga, ⁷¹Ga) : Detects Ga-centered degradation species, though low sensitivity requires high-field instruments .

How does this compound compare to other gallium alkyls in precursor chemistry for thin-film deposition?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.